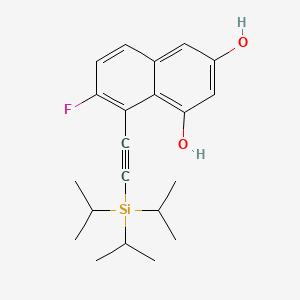
7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalene-1,3-diol is an organic compound that features a naphthalene core substituted with a fluoro group, a triisopropylsilyl ethynyl group, and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalene-1,3-diol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a naphthalene derivative.
Fluorination: Introduction of the fluoro group at the 7-position using a fluorinating agent.
Ethynylation: The ethynyl group is introduced at the 8-position through a coupling reaction with a triisopropylsilyl-protected ethynyl reagent.
Hydroxylation: The hydroxyl groups are introduced at the 1 and 3 positions through selective oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The hydroxyl groups can undergo oxidation to form quinones.
Reduction: The fluoro group can be reduced under specific conditions to form a hydrogenated derivative.
Substitution: The triisopropylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of hydrogenated naphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalene-1,3-diol involves its interaction with specific molecular targets. The fluoro and ethynyl groups can participate in π-π stacking interactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
7-Fluoro-8-ethynyl-naphthalene-1,3-diol: Lacks the triisopropylsilyl group, resulting in different reactivity and solubility.
8-((triisopropylsilyl)ethynyl)naphthalene-1,3-diol: Lacks the fluoro group, affecting its electronic properties.
7-Fluoro-1,3-dihydroxynaphthalene: Lacks the ethynyl group, leading to different chemical behavior.
Uniqueness: 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalene-1,3-diol is unique due to the combination of fluoro, ethynyl, and triisopropylsilyl groups, which confer distinct electronic, steric, and solubility properties. These features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H27FO2Si |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
7-fluoro-8-[2-tri(propan-2-yl)silylethynyl]naphthalene-1,3-diol |
InChI |
InChI=1S/C21H27FO2Si/c1-13(2)25(14(3)4,15(5)6)10-9-18-19(22)8-7-16-11-17(23)12-20(24)21(16)18/h7-8,11-15,23-24H,1-6H3 |
InChI Key |
DETCTLSFNWSZRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CC1=C(C=CC2=CC(=CC(=C21)O)O)F)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B12502177.png)
![3-cyclopropyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12502182.png)

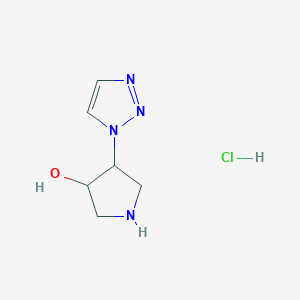
![Ethyl 3-{[(2-bromophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12502201.png)
![Methyl 5-({[4-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12502207.png)
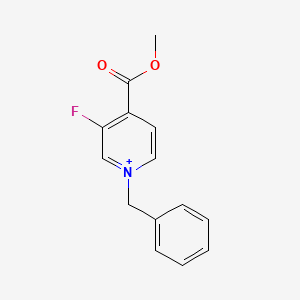
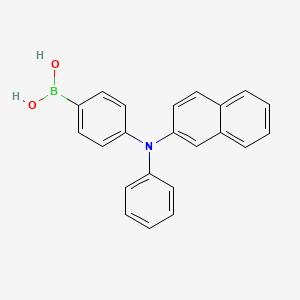
![3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B12502222.png)
![3-Amino-5-[(ethoxycarbonyl)amino]-1,2-thiazole-4-carboxylic acid](/img/structure/B12502226.png)

![Propyl 5-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502235.png)
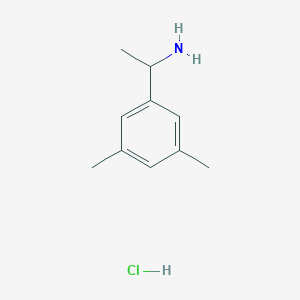
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12502241.png)
